molecular formula C18H15Cl2N3O3S B12700164 2-Chloro-10-(3-(1H-imidazol-1-yl)propionyl)-10H-phenothiazine 5,5-dioxide monohydrochloride CAS No. 77020-84-9

2-Chloro-10-(3-(1H-imidazol-1-yl)propionyl)-10H-phenothiazine 5,5-dioxide monohydrochloride

Cat. No.: B12700164
CAS No.: 77020-84-9
M. Wt: 424.3 g/mol
InChI Key: JEYJZINCKIRDQF-UHFFFAOYSA-N
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Description

2-Chloro-10-[3-(1H-imidazol-1-yl)propionyl]-10h-phenothiazine 5,5-dioxide monohydrochloride is a complex organic compound that belongs to the phenothiazine class This compound is characterized by its unique structure, which includes a phenothiazine core, an imidazole ring, and a propionyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-10-[3-(1H-imidazol-1-yl)propionyl]-10h-phenothiazine 5,5-dioxide monohydrochloride involves multiple steps:

    Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

    Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the 2-position.

    Attachment of the Imidazole Ring: The imidazole ring is attached to the phenothiazine core via a propionyl linker. This step typically involves the reaction of the chlorinated phenothiazine with 1H-imidazole in the presence of a base.

    Oxidation: The final step involves the oxidation of the phenothiazine core to introduce the dioxide groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core.

    Reduction: Reduction reactions can also occur, especially at the imidazole ring.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: The major products are typically sulfoxides and sulfones.

    Reduction: The major products include reduced imidazole derivatives.

    Substitution: The major products are substituted phenothiazine derivatives.

Scientific Research Applications

2-Chloro-10-[3-(1H-imidazol-1-yl)propionyl]-10h-phenothiazine 5,5-dioxide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-10-[3-(1H-imidazol-1-yl)propionyl]-10h-phenothiazine 5,5-dioxide monohydrochloride involves its interaction with various molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission.

    Pathways Involved: It modulates the activity of neurotransmitters such as dopamine and serotonin, which are crucial for maintaining neurological functions.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.

    Thioridazine: A phenothiazine derivative with similar therapeutic applications.

    Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia.

Uniqueness

2-Chloro-10-[3-(1H-imidazol-1-yl)propionyl]-10h-phenothiazine 5,5-dioxide monohydrochloride is unique due to its imidazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenothiazine derivatives and contributes to its potential therapeutic applications.

Properties

CAS No.

77020-84-9

Molecular Formula

C18H15Cl2N3O3S

Molecular Weight

424.3 g/mol

IUPAC Name

1-(2-chloro-5,5-dioxophenothiazin-10-yl)-3-imidazol-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C18H14ClN3O3S.ClH/c19-13-5-6-17-15(11-13)22(18(23)7-9-21-10-8-20-12-21)14-3-1-2-4-16(14)26(17,24)25;/h1-6,8,10-12H,7,9H2;1H

InChI Key

JEYJZINCKIRDQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2(=O)=O)C=CC(=C3)Cl)C(=O)CCN4C=CN=C4.Cl

Origin of Product

United States

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